molecular formula C23H19FN2O2S B2871842 N-(4-fluorobenzyl)-3-tosylquinolin-4-amine CAS No. 895649-63-5

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

Cat. No.: B2871842
CAS No.: 895649-63-5
M. Wt: 406.48
InChI Key: YFCJJUJJAQGJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a 4-fluorobenzylamine moiety at position 4 and a tosyl (p-toluenesulfonyl) group at position 3 of the quinoline core. This structure combines aromatic, electron-withdrawing (fluorine), and sulfonamide functional groups, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCJJUJJAQGJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tosyl group and the 4-fluorobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Tosyl Group: The tosylation of the quinoline core is typically achieved using tosyl chloride in the presence of a base such as pyridine.

    Attachment of 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced using 4-fluorobenzyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or DCM with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the tosyl group enhances its ability to penetrate bacterial membranes, potentially leading to new treatments for resistant bacterial infections .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis. Researchers have utilized this compound in multi-step syntheses to create novel quinoline derivatives with enhanced biological activities .

Catalytic Applications
The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it a valuable tool in catalysis, particularly in reactions involving nucleophilic substitutions and electrophilic additions .

Materials Science

Fluorescent Materials
Due to the presence of the fluorobenzyl group, this compound has potential applications in the development of fluorescent materials. These materials can be used in biological imaging and sensing applications, where their fluorescence properties can aid in tracking cellular processes .

Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The incorporation of fluorinated compounds into polymers is known to improve their performance in harsh chemical environments .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in various cancer cell lines; potential chemotherapeutic agent.
Antimicrobial Properties Effective against resistant bacterial strains; enhances membrane penetration.
Organic Synthesis Used as an intermediate for synthesizing novel quinoline derivatives.
Catalytic Applications Stabilizes intermediates in nucleophilic substitution reactions.
Fluorescent Materials Potential use in biological imaging due to fluorescence properties.
Polymer Chemistry Improves thermal stability and mechanical strength of polymer matrices.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzyl group enhances the compound’s binding affinity to these targets, while the quinoline core facilitates its penetration into biological membranes. The tosyl group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Comparison

Key structural analogues and their substituents are summarized below:

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Additional Features Reference
N-(4-Fluorobenzyl)-3-tosylquinolin-4-amine Quinoline Tosyl 4-Fluorobenzylamine Sulfonamide group N/A
Compound 30 Quinoline None 3-Chloro-4-(3-fluorobenzyloxy)aniline Piperazine-thiadiazole hybrid at C7
Compound 8 (6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) Quinoline Bromo at C6 3-(Difluoromethyl)aniline Halogenated aryl group
Compound 7 Quinoline Methoxy at C7 3-Chloro-4-fluorophenyl Benzyloxy group at C6
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Quinoline Trifluoromethyl at C6 3-Chlorophenyl Halogenated and CF3 groups
N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine Quinazoline None 3-Chloro-4-fluorophenyl Quinazoline core (N at positions 1,3)

Key Observations:

  • The tosyl group in the target compound distinguishes it from analogues with halogens or alkoxy substituents at position 3. Tosyl groups enhance steric bulk and may influence solubility via sulfonamide polarity .
  • Quinazoline analogues (e.g., ) replace the quinoline core with a two-nitrogen heterocycle, altering electronic properties and binding interactions.

Physicochemical Properties

Property Target Compound Compound 30 Compound 8 Compound 7
Molecular Weight ~430 g/mol (estimated) 569.98 g/mol 363.19 g/mol 423.13 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) 4.2 3.8 3.1
Solubility Low (due to tosyl group) Moderate in DCM Low in water Moderate in MeOH
Stability Stable under inert conditions Stable at RT Hydrolysis-prone Sensitive to light

Key Findings:

  • The tosyl group increases molecular weight and lipophilicity compared to halogenated analogues.
  • 4-Fluorobenzylamine may enhance metabolic stability relative to hydrolyzable groups (e.g., esters in ).

Biological Activity

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-aminoquinoline derivatives with tosyl chloride and 4-fluorobenzyl amine. This process yields a compound that features a quinoline backbone, which is known for its diverse pharmacological properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study indicated that derivatives of quinoline compounds often exhibit significant antibacterial and antifungal activities. The presence of the tosyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and biological efficacy .

Cholinesterase Inhibition

Research on related compounds suggests that quinoline derivatives can act as cholinesterase inhibitors. For instance, studies involving 4-aminoquinolines have shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like tacrine . This mechanism is particularly relevant for treating conditions like Alzheimer's disease.

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. Compounds similar to this compound have demonstrated high potency against Plasmodium falciparum, particularly in resistant strains. The structure allows for effective interaction with heme in the parasite, disrupting its metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural Feature Impact on Activity
Tosyl Group Enhances lipophilicity and stability
Fluorobenzyl Substitution Increases selectivity towards target enzymes
Quinoline Backbone Essential for interaction with biological targets

Research indicates that modifications at the benzyl or quinoline moieties can significantly alter the compound's potency against various biological targets.

Case Studies

  • Cholinesterase Inhibition Study : A study synthesized multiple quinoline derivatives, including those similar to this compound, and assessed their inhibitory effects on AChE and BChE. The most active compounds displayed IC50 values in the low micromolar range, indicating substantial potential for therapeutic applications in neurodegenerative diseases .
  • Antimalarial Efficacy : Another investigation focused on a series of 4-aminoquinolines, revealing that certain structural modifications led to enhanced activity against chloroquine-resistant P. falciparum. The findings suggest that compounds with a similar framework to this compound could offer new avenues for malaria treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.